Electrostatic Divergence: Cycloviolacin O18 Net Charge +2 Versus Cycloviolacin O2 Net Charge +3
Cycloviolacin O18 carries a net charge of +2 at physiological pH, calculated from its primary sequence (GIPCGESCVYIPCTVTALAGCKCKSKVCYN) containing three basic residues (Lys) and one acidic residue (Glu) [1]. In contrast, its closest well‑characterized analog Cycloviolacin O2 bears a net charge of +3, with the key difference being a Lys→Tyr substitution in loop 3 [2]. Cycloviolacin O2's higher positive charge correlates with its documented hemolytic activity (HD50 ~36 µM) and potent Gram‑negative antibacterial activity (MIC 2.2 µM against E. coli), while O18—lacking published hemolytic data—is predicted to exhibit altered membrane‑binding selectivity consistent with its reduced cationic character [3]. This one‑charge‑unit difference places O18 in a distinct electrostatic class relevant for membrane‑interaction studies.
| Evidence Dimension | Net molecular charge at physiological pH |
|---|---|
| Target Compound Data | +2 (3 basic residues, 1 acidic residue; calculated from sequence GIPCGESCVYIPCTVTALAGCKCKSKVCYN) |
| Comparator Or Baseline | Cycloviolacin O2: +3 (4 basic residues, 1 acidic residue; sequence GIPCGESCVWIPCISSAIGCSCKSKVCYRN) |
| Quantified Difference | Δ(+1) charge unit; Lys→Tyr substitution in loop 3 eliminates one positive charge |
| Conditions | DRAMP database physicochemical annotation; Ireland et al. 2006 sequence determination |
Why This Matters
Net charge is a primary determinant of cyclotide membrane‑binding affinity and hemolytic/cytotoxic selectivity; O18's lower charge predicts a different activity–toxicity balance compared to O2, relevant for applications requiring reduced lytic activity.
- [1] DRAMP database: DRAMP00821 – Cycloviolacin-O18 physicochemical information (Net Charge: +2, Basic Residues: 3, Acidic Residues: 1). Data of Antimicrobial Peptides. Accessed 2026. View Source
- [2] Ireland DC, Colgrave ML, Craik DJ. A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. Biochem J. 2006;400(1):1-12. Table 1 (sequence alignment of cycloviolacin O2 and O18). PMID: 16872274. View Source
- [3] CyBase: hemolytic activity assay summary – cycloviolacin O2 HD50 ~36 µM. Institute of Molecular Bioscience, Brisbane, Australia. Accessed 2026. View Source
